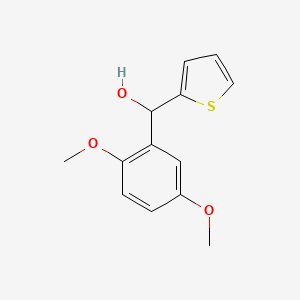

(2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol

Descripción

Propiedades

IUPAC Name |

(2,5-dimethoxyphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3S/c1-15-9-5-6-11(16-2)10(8-9)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRULQODKCVWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2,5-Dimethoxybenzaldehyde

2,5-Dimethoxybenzaldehyde serves as the critical aldehyde precursor. Industrial and laboratory routes include:

-

Oxidative cleavage of anethole : Anethole (from anise oil) undergoes oxidation with sodium dichromate in sulfuric acid, yielding anisaldehyde. Subsequent Baeyer-Villiger oxidation with performic acid generates 4-methoxyphenol, which is formylated via the Reimer-Tiemann reaction and methylated to 2,5-dimethoxybenzaldehyde.

-

Direct formylation of 1,4-dimethoxybenzene : Using dichloromethyl methyl ether (ClCHOCH) under Friedel-Crafts conditions provides regioselective aldehyde formation.

Yields for these methods range from 70–95%, with purity dependent on distillation or recrystallization.

Preparation of Thiophen-2-ylmagnesium Bromide

Thiophen-2-ylmagnesium bromide is synthesized by reacting 2-bromothiophene with magnesium turnings in anhydrous tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME). CPME offers advantages over THF, including higher boiling point (106°C vs. 66°C) and reduced peroxide formation. Diisobutylaluminum hydride (DIBAL-H) enhances magnesium activation, enabling homogeneous reagent formation.

Grignard Reaction Optimization

The aldehyde undergoes nucleophilic addition in a two-step protocol:

-

Reagent addition : 2,5-Dimethoxybenzaldehyde (1.0 eq) in THF/CPME is cooled to 0°C, and thiophen-2-ylmagnesium bromide (1.5 eq) is added dropwise. Reaction proceeds at 0°C for 3 h, followed by incremental warming to room temperature over 14 h.

-

Quenching and purification : The mixture is acidified (pH ≈ 5) with acetic acid, extracted with ethyl acetate, and purified via silica chromatography (1:9 ethyl acetate/heptane).

Key Data :

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl boronic acids (e.g., 2,5-dimethoxyphenylboronic acid) and 2-bromothiophene derivatives undergo palladium-catalyzed coupling. Post-coupling oxidation of the methylene bridge to a hydroxyl group remains challenging, requiring stoichiometric oxidants like pyridinium chlorochromate (PCC).

Kumada Coupling

Direct coupling of 2,5-dimethoxyphenylmagnesium bromide with 2-bromothiophene in the presence of Ni or Pd catalysts offers a one-step route. However, functional group tolerance is limited, and competing side reactions reduce yields to 50–60%.

Comparative Methodological Analysis

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Grignard Addition | 75–85 | High | Moderate |

| Suzuki Coupling | 40–55 | Moderate | High |

| Kumada Coupling | 50–60 | Low | Low |

The Grignard approach is favored for its reliability and higher yields, though it demands rigorous anhydrous conditions. Cross-coupling methods, while modular, suffer from catalyst costs and multi-step functionalization requirements.

Experimental Characterization

Spectral Data

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the compound, potentially converting it into various alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or thiophene ring are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The results indicated promising cytotoxicity, with certain derivatives exhibiting significant inhibition of cell proliferation .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the methoxy groups on the phenyl ring appears to enhance the biological activity by improving solubility and bioavailability .

Organic Synthesis

Synthetic Pathways

(2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol can serve as a versatile intermediate in organic synthesis. It has been utilized in various reactions such as the Knoevenagel condensation and other coupling reactions to produce more complex molecules. For example, it has been involved in the synthesis of thiazole-containing compounds that have shown significant biological activity .

Kinetic Resolution

The compound has also been studied for its potential in kinetic resolution processes, where it can be resolved into enantiomers with high selectivity factors using specific catalysts. This application is crucial for the pharmaceutical industry where enantiomerically pure compounds are often required for therapeutic efficacy .

Materials Science

Solvatochromic Properties

In materials science, derivatives of (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol have been explored for their solvatochromic properties—changes in color based on solvent polarity. These properties make them suitable for applications in sensors and data encryption technologies .

Mechanofluorochromism

Research has shown that modifications to the compound can lead to mechanofluorochromic behavior, where mechanical forces induce changes in fluorescence. This property is being investigated for use in security inks and smart materials that respond to external stimuli .

Case Studies

Mecanismo De Acción

The mechanism by which (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiophene-Containing Methanol Derivatives

(2-Methylphenyl)-(thiophen-2-yl)methanol (CAS 356553-57-6)

- Structure : Replaces the 2,5-dimethoxyphenyl group with a 2-methylphenyl moiety.

- Physical Properties: Molecular weight 204.29 g/mol (vs. 250.29 g/mol for the target compound). No melting point data available.

- Synthesis: Prepared via similar coupling strategies, highlighting the modularity of thiophene-methanol derivatives .

Methanone and Pyrazoline Derivatives

Compounds such as (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3f) :

- Structure: Features a ketone group and a pyrazoline ring instead of methanol.

- Physical Properties :

| Property | Value |

|---|---|

| Molecular Weight | 447.51 g/mol |

| Melting Point | 53–55°C |

| Yield | 51.1% |

- The ketone group increases hydrophobicity, which may enhance membrane permeability compared to the hydrophilic methanol group in the target compound .

Chalcone Derivatives

(E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one :

- Structure : Chalcone backbone with 2,5-dimethoxyphenyl and 4-methoxyphenyl groups.

- Pharmacokinetics : Exhibits moderate metabolic stability in hepatic microsomes. The α,β-unsaturated ketone allows for Michael addition reactions, a reactivity absent in the target compound.

- Key Difference: The conjugated enone system enables interactions with nucleophilic biological targets (e.g., cysteine residues), differing from the hydrogen-bonding capacity of the methanol group .

Chlorinated and Halogenated Analogs

2-CHLORO-1-(2,5-DIMETHOXYPHENYL)ETHANONE (CAS 1204-22-4) :

- Structure: Chloroethanone group replaces the hydroxymethyl moiety.

- Physical Properties :

| Property | Value |

|---|---|

| Molecular Weight | 214.65 g/mol |

| Melting Point | 88–90°C |

Simplified Benzyl Alcohol Analogs

- Structure : Lacks the thiophene ring.

- Physical Properties : Molecular weight 168.19 g/mol; lower solubility in polar solvents compared to the target compound due to reduced aromatic π-system complexity.

- Applications : Used as a building block in organic synthesis, highlighting the role of the thiophene moiety in diversifying pharmacological profiles in the target compound .

Actividad Biológica

The compound (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol is a notable member of the class of organic compounds that have garnered attention for their diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article delves into its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol features a methanol group attached to a thiophene ring and a dimethoxy-substituted phenyl group. This unique configuration is believed to contribute to its biological properties, particularly its interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol as an anticancer agent . The following table summarizes key findings from various assays that evaluated its cytotoxic effects against different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 3.66 | Induction of apoptosis via caspase activation |

| MCF-7 | 2.75 | G2/M cell cycle arrest |

| HCT-116 | 6.3 | Inhibition of topoisomerase II |

| HepG2 | Not reported | Potential interaction with EGFR-TK |

The compound exhibited significant cytotoxic effects against HeLa and MCF-7 cells, with IC50 values indicating potent activity. The mechanisms involved include apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Anti-inflammatory Activity

In addition to its anticancer properties, (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol has demonstrated anti-inflammatory effects . A study evaluating its impact on inflammatory markers revealed:

- COX-1 Inhibition : IC50 = 7.09 µM

- COX-2 Inhibition : IC50 = 0.38 µM

- 5-LOX Inhibition : IC50 = 0.84 µM

The selectivity index for COX-2 inhibition was found to be 18.70, suggesting a favorable profile for reducing gastrointestinal complications often associated with non-selective COX inhibitors .

Antioxidant Properties

The compound has also shown promising antioxidant activity , which is crucial for mitigating oxidative stress-related damage in cells. Both in vitro and in vivo studies indicated a robust antioxidant profile attributed to the polar groups within its structure .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol with target proteins involved in its biological activities. The binding energies calculated during these studies suggest strong interactions with active site residues, enhancing our understanding of its mechanism at the molecular level .

Case Studies

-

In Vitro Cytotoxicity Assay :

- A series of experiments utilizing MTT assays confirmed that (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol significantly inhibited cell proliferation across various cancer cell lines.

- The results indicated that compounds with similar structural motifs could yield enhanced anticancer activity through strategic modifications .

- In Vivo Anti-inflammatory Studies :

Q & A

Q. What synthetic methodologies are effective for preparing (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol and its analogs?

A common approach involves [3 + 2] cycloaddition reactions using tributyltin azide with acrylonitrile precursors, as demonstrated in the synthesis of structurally related tetrazole derivatives . Reductive amination of imines formed from 2,5-dimethoxyphenyl ethanamine and substituted aldehydes (using NaBH₄ in methanol) is another viable route for generating intermediates with similar aryl-thiophene backbones . For purification, column chromatography with hexane/CH₂Cl₂ gradients is recommended to isolate target compounds .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent orientation, particularly for distinguishing methoxy and thiophene proton environments .

- X-ray Crystallography : SHELXL (via the SHELX suite) is widely used for refining crystal structures. Key parameters include dihedral angles between aromatic rings (e.g., 23.91°–88.92° for benzothiophene-methoxyphenyl interactions) and hydrogen-bonding patterns (e.g., N–H···N chains in tetrazole analogs) .

Q. What safety protocols are recommended for handling intermediates with 2,5-dimethoxyphenyl groups?

While specific data for this compound are limited, analogs like 2-(2,5-dimethoxyphenyl)ethylamine require strict adherence to OSHA HazCom 2012 standards: use fume hoods, avoid ingestion/inhalation, and store away from oxidizers . For methanol-containing solvates, ensure proper ventilation due to flammability risks .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural refinement?

High-resolution data (≤1.0 Å) and SHELXD/SHELXE pipelines enable robust phasing for challenging cases, such as twinned macromolecular crystals. For small molecules, iterative refinement of hydrogen atom positions and thermal displacement parameters using SHELXL improves model accuracy . In cases of planar benzothiophene systems (r.m.s. deviations <0.0084 Å), constraints on ring planarity may reduce overfitting .

Q. What experimental strategies address contradictory bioactivity data in analogs with varying methoxy/thiophene substituents?

Systematic SAR studies should compare dihedral angles (e.g., 60.94° vs. 88.81° in tetrazole derivatives) and hydrogen-bonding motifs (parallel vs. antiparallel chains) to assess how steric and electronic effects influence intermolecular interactions . Contradictions in solubility or reactivity may arise from methoxy group orientation (para vs. meta), which can be probed via NOESY NMR or DFT calculations .

Q. How do regulatory considerations for 2,5-dimethoxyphenyl-containing compounds impact structural design?

While the target compound is not explicitly regulated, analogs like 25I-NBOMe are controlled under the Uniform Controlled Substances Act due to psychoactive potential. Researchers must avoid substitutions (e.g., 4-iodo, 4-bromo) that align with prohibited derivatives listed in Schedule I . Documentation of synthetic intent and pharmacological screening data is critical for compliance.

Methodological Considerations Table

| Parameter | Recommended Technique | Key Observations | Reference |

|---|---|---|---|

| Synthetic Yield | Column chromatography (hexane/CH₂Cl₂) | 18.8% yield for bulky diketopyrrolopyrrole analogs | |

| Dihedral Angle Analysis | X-ray crystallography (SHELXL) | 84.47° angle in trimethoxyphenyl derivatives | |

| Hydrogen Bonding | Crystallographic data + Mercury visualization | N–H···N chains parallel to a-axis in tetrazoles | |

| Regulatory Screening | GC-MS + reference to Schedule I analogs | Avoid 4-halogen substitutions on dimethoxyphenyl |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.